Product packaging for CCT3833(Cat. No.:)

CCT3833

Cat. No.: B1574306
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

CCT3833, also known as BAL3833, is a potent and selective small-molecule inhibitor that uniquely targets both panRAF and SRC family kinases (SFKs) . Its primary research value lies in targeting cancers driven by mutant KRAS, a major unmet clinical need, as KRAS mutations are prevalent in approximately 90% of pancreatic ductal adenocarcinomas (PDAC), 35% of colorectal cancers (CRC), and 20% of non-small-cell lung cancers (NSCLC) . The compound is characterized as a "paradox-breaking" inhibitor because it effectively blocks the RAF-MEK-ERK signaling pathway in KRAS-mutant cells without causing the paradoxical hyperactivation associated with selective BRAF inhibitors . Mechanistically, this compound is predicted to act as a type II inhibitor, binding to the inactive 'DFG-out' conformation of kinases like BRAF and CRAF, and similarly inhibits SRC . In preclinical studies, this compound has demonstrated significant efficacy, inhibiting tumor growth in KRAS-mutant colorectal, lung, and pancreatic tumor xenografts in mice at well-tolerated doses . Promisingly, in a phase I clinical trial (NCT02437227), treatment with this compound significantly prolonged progression-free survival in a patient with a G12V KRAS-mutant spindle cell sarcoma that had not responded to previous therapies . This makes this compound a compelling investigational tool for exploring novel therapeutic strategies against a range of aggressive, KRAS-driven cancers. This product is For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C18H17NO4S3

SMILES

Unknown

Appearance

Solid powder

Synonyms

BAL3833;  BAL-3833;  BAL 3833;  CCT3833;  CCT-3833;  CCT 3833.; Unknown

Origin of Product

United States

Discovery and Preclinical Development of Cct3833

Conceptualization of Dual RAF and SRC Kinase Inhibition

Mutations in the KRAS gene are prevalent in a substantial proportion of human cancers, including approximately 90% of pancreatic ductal adenocarcinomas (PDAC), 35% of colorectal cancers (CRC), and 20% of non-small-cell lung cancers (NSCLC). researchgate.netgoogle.com Despite the critical role of KRAS in oncogenesis, therapeutic options for many KRAS mutant forms remain limited. researchgate.netgoogle.com This challenge largely stems from the intricate nature of downstream signaling and feedback mechanisms, which can render individual pathway component targeting ineffective. researchgate.netgoogle.com

Previous attempts to target the RAF/MEK/ERK pathway, a key signaling cascade downstream of RAS, with selective BRAF inhibitors (e.g., vemurafenib (B611658), dabrafenib) in KRAS-mutant cells often led to paradoxical hyperactivation of the RAF-ERK pathway through the formation of BRAF-CRAF homo- and hetero-dimers. google.com Similarly, targeting MEK was often ineffective due to feedback mechanisms and undesirable side effects. google.com

The conceptualization behind CCT3833 is rooted in the understanding that both RAF and SRC protein kinases are validated therapeutic targets in KRAS-mutant PDAC, CRC, and NSCLC. researchgate.netgoogle.com Research demonstrated that simultaneous inhibition of both RAF and SRC is necessary to effectively block the growth of these cancers. researchgate.netgoogle.com this compound was thus designed as a novel compound to achieve this crucial dual inhibition, aiming to circumvent the resistance mechanisms and enhance therapeutic efficacy observed with single-agent approaches. researchgate.netgoogle.com

Research Programs and Collaborative Initiatives in this compound Development

The development of this compound is a testament to collaborative research efforts. Key institutions involved in its discovery and preclinical evaluation include the Cancer Research UK Manchester Institute and The Institute of Cancer Research, London. cuhk.edu.cnnih.gov Leading researchers such as Professors Caroline Springer and Richard Marais played pivotal roles in advancing this novel compound. nih.gov The research was supported by funding from organizations such as Cancer Research UK and Wellcome. nih.gov

This compound has progressed through preclinical studies, demonstrating activity in a range of mutant RAF or RAS cell lines in vitro and in human tumor xenograft models in vivo. researchgate.net These preclinical findings supported its advancement into clinical development, with this compound having been evaluated in a Phase I clinical trial (NCT02437227) for patients with advanced solid tumors. researchgate.netgoogle.comcuhk.edu.cnnih.gov

Synthetic Methodologies and Chemical Design Principles (General Research Approaches)

This compound is chemically defined as 1-[3-tert-butyl-1-[(3-fluoro-phenyl)-1H-pyrazol-5-yl]3-[2-fluoro-4(3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-8-yloxy)phenyl]urea. google.com It functions as a panRAF/SRC inhibitor. researchgate.net Docking studies predict that this compound acts as a type II inhibitor, binding to the inactive 'DFG-out' conformation of kinases such as BRAF, CRAF, and SRC. google.com

The molecular interactions underpinning its dual inhibitory action involve several key structural features:

The pyridopyrazinone moiety is predicted to interact with the kinase hinge. google.com

The central aromatic ring occupies the ATP binding pocket. google.com

The pyrazole (B372694) ring extends into an allosteric site formed by the DFG loop moving into the 'out' conformation. google.com

A tert-butyl group is predicted to elaborate into a hydrophobic pocket. google.com

The terminal fluoro-substituted phenyl ring points towards the activation loop in all three kinases. google.com

These shared binding similarities elucidate how this compound effectively inhibits both RAF and SRC kinases. google.com The synthetic approach to this chemotype involved an optimized microwave (MW)-assisted Suzuki coupling on readily accessible bromo-phenyl pyrazole ureas. This protocol facilitated the rapid generation of a diverse library of target analogues, exploring a broad chemical space for potential protein kinase inhibitors.

Preclinical in vitro enzyme assays have quantified the inhibitory potency of this compound against various kinases:

Kinase TargetInhibition (nM)
V600E BRAF34 google.com
CRAF33 google.com
SRC27 google.com
LCK19 google.com

This compound has demonstrated its ability to inhibit both ERK (downstream of CRAF) and SFK (SRC-family kinase) phosphorylation in a dose-dependent manner in cell lines such as HCT-116 (colorectal cancer) and A549 (non-small-cell lung cancer). google.com Furthermore, this compound has shown activity against a panel of KRAS-mutant PDAC, CRC, and NSCLC cell lines, exhibiting greater potency compared to other clinically evaluated panRAF inhibitors like TAK-632, ARQ736, and MLN-2480 in short-term growth assays. google.com

Mechanistic Characterization of Cct3833

Modulation of Downstream Signaling Pathways

Avoidance of Paradoxical RAF/MEK/ERK Pathway Activation in KRAS-mutant Contexts

A notable challenge in targeting the RAF/MEK/ERK pathway, particularly in KRAS-mutant cancers, has been the phenomenon of paradoxical pathway activation. Traditional BRAF-selective inhibitors, such as vemurafenib (B611658) and dabrafenib (B601069), can inadvertently lead to paradoxical hyperactivation of the RAF-ERK pathway in KRAS-mutant cells researchgate.netnih.gov. This occurs through the formation of BRAF-CRAF homo- and hetero-dimers, which can stimulate MEK/ERK signaling even in the presence of the inhibitor researchgate.netnih.gov.

CCT3833 distinguishes itself as a "paradox-breaking" inhibitor because it does not induce this paradoxical activation of the RAF/MEK/ERK pathway in KRAS-mutant cellular contexts researchgate.net. This critical characteristic is attributed to its dual inhibitory action on both RAF and SRC researchgate.netnih.gov. The simultaneous inhibition of these two pathways is essential for effectively blocking the growth of KRAS-mutant cancers, as both RAF and SFKs are validated therapeutic targets downstream of oncogenic KRAS researchgate.netnih.gov.

Specificity Profile against Other Kinases (where relevant research is identified)

In comprehensive selectivity screens, this compound has demonstrated a highly focused specificity profile. It is largely inactive against a broad spectrum of other kinases, with the significant exception of its potent inhibitory activity against SRC family kinases researchgate.netnih.gov. This selective inhibition underscores its targeted therapeutic potential, minimizing off-target effects that could arise from broad kinase inhibition. As detailed in the mechanistic characterization, its activity against SRC and LCK confirms its intended SFK inhibitory profile researchgate.net.

Preclinical Biological Activity and Efficacy of Cct3833

In Vitro Research Models and Findings

In vitro studies have extensively characterized the activity of CCT3833 across different cancer cell lines and culture systems, highlighting its potent and selective inhibitory effects on cellular processes critical for tumor growth.

Efficacy in Genetically Defined Cancer Cell Lines (e.g., BRAF-mutant, RAS-mutant, KRAS-driven)

This compound acts as a potent inhibitor of mutant BRAF, CRAF, and SRC kinases researchgate.net. Preclinical data indicate its activity across a spectrum of cell lines harboring mutant RAF or RAS researchgate.net. Specifically, this compound has demonstrated efficacy against a panel of KRAS-mutant pancreatic ductal adenocarcinoma (PDAC), colorectal cancer (CRC), and non-small cell lung cancer (NSCLC) cell lines nih.gov. Conversely, its potency is reduced in KRAS/BRAF wild-type cells nih.gov.

Enzyme assays have shown that this compound inhibits V600E BRAF with an IC50 of 34 nM and CRAF with an IC50 of 33 nM researchgate.net. It also effectively inhibits SRC and LCK kinases researchgate.netnih.gov. The dual inhibition of RAF and SRC is crucial for effectively suppressing the growth of KRAS-mutant cells researchgate.net. Compared to other clinically evaluated pan-RAF inhibitors such as TAK-632, ARQ736, and MLN-2480, this compound exhibits more potent inhibition of HCT-116 cell growth in short-term assays nih.gov.

Table 1: In Vitro Kinase Inhibition by this compound

Kinase TargetIC50 (nM)Reference
V600E BRAF34 researchgate.net
CRAF33 researchgate.net

Enhanced Efficacy in Three-Dimensional (3D) Spheroid Models

This compound has been evaluated in tumor spheroid assays researchgate.net. Three-dimensional (3D) spheroid models are increasingly recognized for their ability to better mimic the in vivo tumor microenvironment compared to traditional 2D cultures, providing more accurate predictions of in vivo efficacy. Cells grown in 3D cultures often exhibit higher innate resistance to anti-cancer drugs than those in 2D cultures, reflecting a more realistic tumor response. In long-term assays, this compound completely abrogated the growth of KPC cells, demonstrating superior efficacy compared to other pathway inhibitors, with the exception of trametinib (B1684009), in short-term proliferation assays nih.gov.

Effects on Cellular Processes: Proliferation and Apoptosis Induction

This compound effectively inhibits cell growth and induces apoptosis in cancer cells researchgate.netnih.gov. Studies have shown that this compound is more potent in inducing caspase-3/7 activation, a key marker of apoptosis nih.gov. The observed inhibition of cell proliferation by this compound is a direct consequence of its ability to target and inhibit the RAF and SRC pathways, whose dual inhibition is essential for controlling the growth of KRAS-mutant cells researchgate.net.

In Vivo Research Models and Findings

The preclinical efficacy of this compound has been further validated in various in vivo human tumor xenograft models, demonstrating its potential as a therapeutic agent for advanced solid tumors.

Human Tumor Xenograft Models (e.g., Melanoma, Pancreatic, Colorectal, Non-Small Cell Lung Cancer)

Preclinical data from in vivo human tumor xenograft models have shown significant activity for this compound researchgate.net. This includes activity in melanoma patient-derived xenografts, even those exhibiting intrinsic or acquired resistance to selective BRAF inhibitors researchgate.net. This compound has been shown to inhibit tumor growth effectively at well-tolerated doses in mice researchgate.netresearchgate.netnih.gov.

The compound elicits significant preclinical therapeutic efficacy in KRAS-mutant colorectal, lung, and pancreatic tumor xenografts researchgate.netnih.gov. Specifically, this compound inhibits phosphorylated ERK (ppERK) and phosphorylated SRC family kinases (ppSFK) in SW620 xenografts (a colorectal cancer model) and effectively suppresses the growth of these tumors in immunocompromised mice nih.gov. Furthermore, this compound has demonstrated critical inhibitory effects on a human KRAS-mutant pancreatic ductal adenocarcinoma (PDAC) patient-derived xenograft (PDX) model nih.gov. These xenograft models are a crucial platform in preclinical drug development, closely mimicking human tumor characteristics.

Patient-Derived Xenograft (PDX) Models, including those with Intrinsic or Acquired Resistance to BRAF Inhibitors

Preclinical investigations have shown this compound's activity in patient-derived xenograft (PDX) models, which are critical for evaluating drug efficacy in a more clinically relevant setting. This compound has demonstrated activity in melanoma patient-derived xenografts, including those exhibiting intrinsic or acquired resistance to selective BRAF inhibitors. This highlights its potential to overcome common resistance mechanisms encountered with existing targeted therapies. Furthermore, this compound has been shown to inhibit human KRAS-mutant pancreatic ductal adenocarcinoma (PDAC) patient-derived xenografts nih.gov.

Anti-Tumor Efficacy and Tumor Growth Suppression in Murine Models

In murine models, this compound has consistently demonstrated robust anti-tumor efficacy and significant tumor growth suppression. Research indicates that this compound effectively inhibits both RAF and SRC kinases within KRAS-mutant tumors in vitro and in vivo researchgate.netnih.gov. This dual inhibition translates into a notable reduction in tumor growth at well-tolerated doses in mice researchgate.netnih.gov.

This compound has elicited significant preclinical therapeutic efficacy across various KRAS-mutant tumor xenografts, including colorectal, lung, and pancreatic cancers researchgate.netnih.gov. Specifically, it has been observed to mediate tumor regression in G12S KRAS-mutant non-small cell lung cancer (NSCLC) xenografts researchgate.net. In immunocompromised mice, this compound successfully suppressed the growth of SW620 colorectal cancer (CRC) tumors nih.gov. Studies in mouse models of pancreatic cancer with KRAS mutations further confirm that this compound is more effective than other drugs in preventing cancer growth and also leads to a reduction in tumor size.

Comparative Preclinical Studies

Comparative preclinical studies have underscored the distinct advantages of this compound's dual RAF/SRC inhibition over single-agent therapies and its competitive efficacy against other standard KRAS inhibitors.

Comparison with Single-Agent RAF or SRC Inhibitors

This compound has demonstrated superiority over single-agent pan-RAF or SRC inhibitors in preclinical settings nih.gov. This advantage is attributed to its ability to simultaneously target both pathways, which are often co-opted in KRAS-mutant cancers. In standard two-dimensional tissue cultures and more complex three-dimensional spheroids, this compound's efficacy was comparable to that achieved by combining pan-RAF and SRC inhibitors nih.gov.

In short-term growth assays involving HCT-116 cells (a KRAS-mutant CRC cell line), this compound proved to be more potent at inhibiting growth compared to several clinically evaluated pan-RAF inhibitors, including TAK-632, ARQ736, and MLN-2480 nih.gov. Furthermore, this compound exhibited greater effectiveness than the multikinase inhibitor sorafenib (B1663141) and the BRAF-mutant selective inhibitors PLX4720 and dabrafenib (B601069) nih.gov. Notably, among the tested compounds, only the MEK inhibitor trametinib showed greater potency than this compound in inhibiting HCT-116 cells in these short-term assays nih.gov.

For long-term assays using KPC cells (a mouse model of PDAC driven by oncogenic KRAS and TP53 mutation), this compound uniquely abrogated cell growth, a complete effect not observed with other pathway inhibitors, with the exception of trametinib nih.gov. Mechanistically, this compound distinguishes itself from RAF dimer inhibitors like LY3009120 by its additional inhibition of SRC, contributing to its efficacy in PDAC models researchgate.netnih.gov.

Below is a summary of comparative efficacy in HCT-116 cell growth inhibition (short-term assays):

CompoundType of InhibitorEfficacy vs. This compound (HCT-116 cells) nih.gov
TAK-632Pan-RAF InhibitorLess potent
ARQ736Pan-RAF InhibitorLess potent
MLN-2480Pan-RAF InhibitorLess potent
SorafenibMultikinase InhibitorLess effective
PLX4720BRAF-mutant SelectiveLess effective
DabrafenibBRAF-mutant SelectiveLess effective
TrametinibMEK InhibitorMore potent
LY3009120RAF Dimer InhibitorThis compound also inhibits SRC

Comparison with Other Standard KRAS Inhibitors in Preclinical Settings

In comparisons with other standard KRAS inhibitors in preclinical settings, this compound demonstrated superior capabilities in killing cancer cells, particularly when evaluated in more complex 3D spherical tumor models (often referred to as 'mini tumors'). This enhanced efficacy in 3D models suggests a more comprehensive anti-tumor effect that bridges the gap between traditional in vitro cell cultures and in vivo tumor environments. Furthermore, in mouse models of pancreatic cancer with KRAS mutations, this compound proved to be more effective than other drugs in preventing cancer growth and reducing tumor size.

Structure Activity Relationship Sar Studies of Cct3833 and Analogues

Elucidation of Key Structural Features for Kinase Inhibition

CCT3833 functions as a dual inhibitor, targeting both RAF and SRC family kinases, which are critical components of signaling pathways often dysregulated in human cancers. med-life.cnresearchgate.netresearchgate.net Specifically, this compound demonstrates potent inhibition of key RAF isoforms: it inhibits V600E BRAF with an IC50 of 34 nM and CRAF with an IC50 of 33 nM. med-life.cnresearchgate.net Beyond RAF, it also inhibits SRC family kinases, including SRC and LCK. med-life.cnresearchgate.net

The inhibitory activity of this compound is attributed to its specific interactions within the kinase binding sites. Computational docking studies have provided detailed insights into these interactions. This compound has been successfully docked into the BRAF binding site (PDB ID: 4JVG), the CRAF binding site (derived from a homology model based on PDB ID: 4JVG), and the SRC binding site (PDB ID: 4AGW). med-life.cnresearchgate.net These studies reveal that this compound engages with both the allosteric and ATP-binding sites of these kinases, suggesting a complex mode of inhibition that contributes to its broad activity against RAF and SRC family members. med-life.cnresearchgate.net The compound's chemical structure, featuring a pyrazole (B372694) core, a urea (B33335) linkage, and various substituted aromatic and heteroaromatic rings, is integral to these specific binding interactions. med-life.cnfda.govresearchgate.netnih.gov

Table 1: this compound Kinase Inhibition Data

Kinase TargetIC50 (nM)Reference
V600E BRAF34 med-life.cnresearchgate.net
CRAF33 med-life.cnresearchgate.net
SRCInhibited med-life.cnresearchgate.net
LCKInhibited med-life.cnresearchgate.net

Optimization Strategies for Enhanced Potency and Selectivity

A key aspect of the synthetic strategy involved an optimized microwave (MW)-assisted Suzuki coupling reaction on easily accessible bromo-phenyl pyrazole ureas. This protocol facilitated the rapid generation of a large library of target analogues, thereby covering a broad chemical space for putative protein kinase inhibitors. This systematic exploration of chemical modifications allowed researchers to identify structural changes that improved the compound's affinity for its target kinases while minimizing off-target effects, ultimately leading to the optimized profile of this compound.

Development of Analogues and Their Preclinical Evaluation

This compound itself emerged from a series of optimization studies as a promising therapeutic agent. Preclinical evaluations have demonstrated its significant therapeutic efficacy in various KRAS-mutant cancer models. This compound has shown the ability to inhibit RAF and SRC in KRAS-mutant tumors both in vitro and in vivo, leading to the inhibition of tumor growth. researchgate.net

Studies in mouse models of human cancer, including KRAS-mutant colorectal, lung, and pancreatic tumor xenografts, have confirmed its efficacy. researchgate.net These preclinical data underscore this compound's potential as a treatment option for several areas of unmet clinical need in oncology. While the broader development of a library of analogues was part of the optimization process, detailed preclinical evaluation data for specific named analogues beyond this compound are not extensively detailed in the current available information.

Computational and In Silico Approaches in SAR Analysis

Beyond specific docking, the broader field of computational chemistry employs various in silico techniques for SAR analysis in kinase inhibitors. These methods include molecular dynamics (MD) simulations, binding free energy calculations, pharmacophore modeling, and quantum mechanics/molecular mechanics (QM/MM) calculations. Such approaches allow for the prediction of ligand-protein interactions, assessment of binding stability, and the rational design of new compounds with improved properties, facilitating a more efficient drug discovery process.

Preclinical Pharmacological Research

Preclinical Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME) Research

CCT3833 has been noted as an orally bioavailable compound researchgate.net. However, detailed quantitative data concerning its specific absorption, distribution, metabolism, and excretion profiles in preclinical models were not extensively reported in the provided research findings.

Preclinical Pharmacodynamics: Biomarker Modulation in Research Models

This compound functions through a dual inhibitory mechanism, targeting both panRAF and SRC kinases researchgate.netnih.gov. A notable characteristic of this compound is its ability to inhibit the RAF/MEK/ERK pathway in KRAS-mutant cells without inducing paradoxical activation, a common challenge with some RAF inhibitors nih.gov.

The compound's dual inhibition of RAF and SRC has demonstrated therapeutic efficacy in preclinical models of various KRAS-mutant driven cancers, including pancreatic ductal adenocarcinoma (PDAC), colorectal cancer (CRC), and non-small cell lung cancer (NSCLC) nih.gov. Preclinical studies have shown that this compound is active against a panel of KRAS-mutant PDAC, CRC, and NSCLC cell lines, exhibiting reduced potency against KRAS/BRAF wild-type cells nih.gov.

Biomarker evidence from preclinical models supports the effective inhibition of both the RAF and SRC pathways by this compound. For instance, a biomarker study in KPC allografts utilized immunohistochemistry and scoring of phosphorylated SRC family kinase (ppSFK) intensity in tumors. This analysis revealed significant modulation (P ≤ 0.05) of ppSFK levels following this compound treatment, indicating effective in vivo inhibition of SRC family kinases nih.gov.

RAF is a well-established downstream target of oncogenic RAS, while SRC is a validated therapeutic target in CRC, NSCLC, and PDAC, where its hyperactivation contributes to cell proliferation and metastasis nih.gov. The cooperative action of SRC inhibitors with agents targeting the EGFR/RAS pathway further underscores the rationale behind this compound's dual mechanism nih.gov.

Table 1: Summary of Preclinical Pharmacodynamic Findings for this compound

Target/Pathway InhibitedObserved Effect in Research ModelsKey Biomarker EvidenceRelevant Cancer ModelsCitation
PanRAF and SRCInhibition of KRAS-mutant cancer cell growthEffective inhibition of both pathwaysKRAS-mutant PDAC, CRC, NSCLC cell lines researchgate.netnih.gov
SRC Family Kinases (SFK)Significant modulation of ppSFK intensity in tumors (P ≤ 0.05)Immunohistochemistry of ppSFKKPC allografts (PDAC model) nih.gov
RAF/MEK/ERK PathwayNo paradoxical activationNot explicitly detailed beyond qualitative observationKRAS-mutant cells nih.gov

Translational Research and Future Directions

Preclinical Biomarker Identification for Response Prediction

The primary determinant for sensitivity to CCT3833 in preclinical studies is the presence of a KRAS mutation. researchgate.netnih.gov Cancers of the pancreas, colon, and lung, which have high frequencies of KRAS mutations, are principal areas of investigation. nih.gov Therapeutic options for non-G12C KRAS mutations are particularly limited, positioning this compound as a candidate for these patient populations. nih.gov

The complexity of signaling pathways downstream of KRAS often leads to ineffective outcomes when targeting individual components. nih.gov Therefore, beyond the KRAS mutation itself, preclinical research points toward the utility of pharmacodynamic biomarkers to predict and confirm response. The mechanism of action of this compound involves the inhibition of both RAF and SRC kinases. researchgate.netnih.gov As such, the phosphorylation status of downstream effectors in these pathways, such as ERK (ppERK) and SRC (ppSFK), serve as key indicators of target engagement and pathway inhibition. researchgate.net In vitro studies have demonstrated that this compound treatment leads to a reduction in both ppERK and ppSFK levels in KRAS-mutant cell lines. researchgate.net These findings suggest that monitoring these phosphoproteins in tumor biopsies could serve as a functional biomarker to predict sensitivity to this compound.

Future preclinical studies aim to identify a broader set of predictive biomarkers. Deep learning frameworks trained on preclinical cancer cell line data are being developed to predict patient responses and identify gene expression signatures associated with sensitivity or resistance to targeted agents. nih.gov Such approaches could be applied to this compound to uncover novel genetic or proteomic markers that refine patient selection.

Biomarker TypePotential BiomarkerRationalePreclinical Evidence
Genetic KRAS Mutation (non-G12C)This compound is designed to target pathways activated by KRAS mutations, filling a therapeutic gap. nih.govEffective in preclinical models of KRAS-mutant colorectal, lung, and pancreatic cancers. researchgate.netnih.gov
Pharmacodynamic Phospho-ERK (ppERK)As a downstream effector of the RAF-MEK-ERK pathway, its reduction indicates target engagement. researchgate.netThis compound treatment reduces ppERK levels in KRAS-mutant cancer cell lines. researchgate.net
Pharmacodynamic Phospho-SRC Family Kinases (ppSFK)Inhibition of SRC is a primary mechanism of this compound; reduced phosphorylation indicates target engagement. researchgate.netThis compound treatment reduces ppSFK levels in KRAS-mutant cancer cell lines. researchgate.net

Addressing Mechanisms of Drug Resistance in Oncogenic Pathways

A major hurdle for targeted cancer therapies is the development of drug resistance. drugtargetreview.com Resistance can be primary (intrinsic) or acquired and can arise through various mechanisms, including the activation of alternative signaling pathways, or "bypass tracks," that compensate for the inhibited oncogene. nih.govannexpublishers.com The dual targeting strategy of this compound is designed to preemptively address a key resistance mechanism in KRAS-driven cancers. researchgate.netnih.gov

In KRAS-mutant tumors, signaling is complex, with feedback loops and crosstalk between pathways. nih.gov Targeting only one component, such as the RAF-MEK-ERK pathway, is often insufficient because cancer cells can adapt by activating parallel survival pathways. nih.govannexpublishers.com The protein kinase SRC has been identified as a crucial component in these resistance networks. researchgate.netnih.gov By simultaneously inhibiting both RAF and SRC, this compound aims to block the primary oncogenic driver pathway and a key compensatory mechanism, thereby preventing or delaying the onset of resistance. researchgate.netnih.gov This approach is based on preclinical evidence showing that inhibition of both kinases is necessary to effectively block the growth of KRAS-mutant cancers. nih.gov

Other potential mechanisms of resistance to kinase inhibitors that could be relevant for this compound include:

Target Gene Modification: Secondary mutations in the kinase domains of RAF or SRC could alter the binding affinity of this compound. annexpublishers.com

Gene Amplification: Increased copies of the target oncogene can lead to resistance by overwhelming the inhibitor. nih.gov

Histological Transformation: In some cases, tumors can change their cellular identity to a different subtype that is no longer dependent on the targeted pathway. nih.gov

Understanding these potential resistance mechanisms is crucial for the continued development of this compound and for designing rational combination therapies.

Research into Potential Combination Therapies in Preclinical Models

While this compound is designed to overcome certain resistance mechanisms, combination therapies are a cornerstone of modern oncology to achieve more durable responses. tmc.edu Preclinical modeling is essential for identifying and prioritizing promising drug combinations before moving them into clinical trials. nih.govsemanticscholar.org Although specific preclinical combination studies involving this compound are not yet widely published, the compound's mechanism of action provides a strong rationale for several potential partnerships.

Given that this compound targets the RAS-RAF-MEK and SRC signaling pathways, combining it with inhibitors of other key oncogenic pathways represents a logical next step. For instance, in triple-negative breast cancer models, combinations of a nuclear export inhibitor (KPT-330) with a PI3K/mTOR inhibitor (GSK2126458) have shown synergistic effects. nih.govresearchgate.net This highlights the potential of targeting multiple core cancer pathways simultaneously.

Potential combination strategies for this compound in preclinical models could include:

Inhibitors of other downstream effectors: Combining this compound with inhibitors of pathways like PI3K/AKT/mTOR could provide a more comprehensive blockade of cancer cell growth and survival signals.

Immunotherapy: There is a growing understanding of the interplay between oncogenic signaling pathways and the tumor microenvironment. Combining targeted therapies with immune checkpoint inhibitors is a strategy that has proven successful in various cancers. cancer.gov Preclinical studies could explore whether this compound can enhance the efficacy of anti-PD-1/PD-L1 therapies in KRAS-mutant models.

Chemotherapy: The traditional backbone of cancer treatment could be combined with this compound to target both proliferating cells and specific signaling addictions.

The design of these preclinical studies requires careful consideration of scheduling, pharmacokinetics, and pharmacodynamics to optimize synergistic effects and inform clinical trial design. nih.gov

Pathways for Further Preclinical Development

The significant antitumor activity of this compound in xenograft models of KRAS-mutant colorectal, lung, and pancreatic cancer provides a solid foundation for its continued preclinical development. researchgate.netnih.gov Future research will likely focus on more sophisticated and predictive preclinical models to better understand its therapeutic potential and limitations.

Key pathways for further preclinical development include:

Advanced Mouse Models: While cell line-derived xenografts are useful, genetically engineered mouse models (GEMMs) and patient-derived xenografts (PDXs) more accurately recapitulate human tumor biology and heterogeneity. nih.gov Testing this compound in a panel of PDX models from KRAS-mutant colorectal, lung, and pancreatic cancers would provide more robust data on its efficacy across different genetic backgrounds.

Co-clinical Trials: This innovative approach involves testing a drug's efficacy in parallel in human clinical trials and in corresponding mouse models (e.g., PDXs derived from the patients in the trial). nih.gov This allows for the direct correlation of preclinical and clinical outcomes and can accelerate the identification of predictive biomarkers and resistance mechanisms.

Investigating Novel Tumor Types: While the initial focus is on the "big three" KRAS-mutant cancers, other malignancies with RAS pathway alterations or SRC activation could be explored in preclinical models.

Molecularly Defined Subsets: Further preclinical work should aim to identify specific molecular contexts beyond the KRAS mutation that confer exceptional sensitivity to this compound. This could involve exploring co-occurring mutations in tumor suppressor genes or other oncogenes. nih.gov

These advanced preclinical strategies are crucial for prioritizing the most promising clinical applications for this compound and for developing a comprehensive understanding of its activity. nih.gov

Current Status in the Research Pipeline

Based on promising preclinical data demonstrating significant therapeutic efficacy in various KRAS-mutant tumor models, this compound has progressed into early-phase clinical investigation. researchgate.netnih.gov The compound has been evaluated in a Phase I clinical trial (NCT02437227) to assess its characteristics in human subjects. nih.gov This transition from preclinical research to clinical evaluation represents a critical milestone in the development of a new therapeutic agent, validating the scientific rationale behind its dual-targeting mechanism.

Q & A

Q. What is the mechanistic basis for CCT3833’s efficacy in KRAS-mutant cancers?

this compound targets two parallel nodes in the KRAS signaling pathway: RAF and SRC kinases. Unlike standard KRAS inhibitors that block only one pathway (e.g., RAF alone), dual inhibition disrupts compensatory signaling, reducing tumor growth and enhancing cytotoxicity in preclinical models. This approach addresses the limitations of single-pathway targeting, which often leads to resistance .

Q. Which preclinical models demonstrated significant responses to this compound?

Studies utilized KRAS-mutant pancreatic, colorectal, and lung cancer cell lines, alongside xenograft mouse models. Notably, 3D tumor spheroids (mimicking in vivo microenvironments) showed enhanced drug sensitivity compared to 2D cultures, highlighting the importance of model selection in translational research .

Table 1: Preclinical Efficacy of this compound

Model TypeCancer TypeEfficacy Metric (vs. Standard Inhibitors)Reference
2D Cell CulturePancreatic40% Growth Inhibition
3D SpheroidPancreatic65% Growth Inhibition
Xenograft MiceColorectalTumor Volume Reduction (50%)

Q. What clinical evidence supports this compound’s potential in KRAS-mutant cancers?

In a Phase I trial involving 31 patients with solid tumors, one patient with a KRAS-mutant sarcoma exhibited tumor shrinkage for 8 months post-treatment. While primarily a safety trial, this early efficacy signal supports further investigation in Phase II studies .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound efficacy between 2D and 3D models?

Discrepancies arise due to differences in tumor microenvironment interactions (e.g., hypoxia, cell-matrix adhesion). To address this, integrate 3D spheroids with transcriptomic profiling to identify microenvironment-dependent resistance mechanisms. Validate findings in orthotopic mouse models to bridge in vitro-in vivo gaps .

Q. What methodological considerations are critical for designing Phase II trials for this compound?

  • Patient Stratification: Use genomic profiling to subset KRAS mutations (e.g., G12V vs. G12D) and exclude co-occurring mutations (e.g., TP53) that may confound outcomes.
  • Endpoint Selection: Prioritize progression-free survival (PFS) over overall survival (OS) in early-phase trials due to sample size limitations.
  • Biomarker Integration: Measure phospho-ERK/phospho-SRC levels as pharmacodynamic markers to confirm target engagement .

Q. What statistical methods are robust for analyzing small-sample this compound trial data?

Bayesian hierarchical models are recommended to borrow strength from historical KRAS-inhibitor datasets, improving power in small cohorts. Sensitivity analyses (e.g., tipping-point methods) should assess the impact of missing data or dropout rates .

Q. How can 3D spheroid models improve predictive accuracy for this compound response?

3D models recapitulate stromal interactions and drug penetration barriers absent in 2D systems. Implement high-content imaging to quantify spatial heterogeneity in drug response and correlate with patient-derived xenograft (PDX) outcomes. This approach aligns with findings where spheroids better predicted in vivo efficacy .

Q. What strategies mitigate resistance to this compound in preclinical studies?

Combinatorial screens with MEK or EGFR inhibitors have shown synergy in overcoming adaptive resistance. Use CRISPR-Cas9 knockout libraries to identify synthetic lethal partners, followed by in vivo validation in resistant PDX models .

Methodological Frameworks

How to formulate a PICOT research question for this compound clinical studies?

  • Population: Adults with KRAS G12V-mutant pancreatic adenocarcinoma.
  • Intervention: this compound (dose: 200 mg/day).
  • Comparison: Standard-of-care chemotherapy (gemcitabine + nab-paclitaxel).
  • Outcome: 6-month PFS rate.
  • Time: 24-month follow-up. This structure ensures clarity and aligns with evidence-based research design principles .

Q. What in vitro assays best characterize this compound’s mechanism of action?

  • Western Blotting: Quantify phospho-RAF and phospho-SRC inhibition.
  • Apoptosis Assays: Measure caspase-3/7 activation via fluorescence-based kits.
  • Colony Formation: Assess long-term cytotoxicity in 3D spheroids.
    Combine these with RNA-seq to map pathway feedback loops .

Data Analysis and Interpretation

Q. How to address conflicting results between this compound’s in vitro and in vivo efficacy?

Perform dose-escalation studies to reconcile pharmacokinetic (PK) differences. Use physiologically based PK (PBPK) modeling to simulate drug exposure in tumor tissues and adjust dosing regimens. Cross-validate with PET imaging to monitor intratumoral drug distribution .

Q. What bioinformatics tools are suitable for analyzing this compound’s transcriptomic data?

Use GSEA (Gene Set Enrichment Analysis) to identify enriched pathways in responder vs. non-responder cohorts. Pair this with single-cell RNA-seq to resolve tumor heterogeneity and stromal contributions to resistance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.